BenchChemオンラインストアへようこそ!

(S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride

Appetite suppression Stereochemistry Morpholine SAR

(S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride (CAS 916483-67-5 for the HCl salt; CAS 101376-25-4 for the free base) is a chiral 3,4-disubstituted morpholine derivative bearing a hydroxymethyl group at the 3-position and an N-benzyl substituent. The compound has molecular formula C₁₂H₁₈ClNO₂ (MW 243.73 g/mol) and is classified as a morpholine alkaloid analog.

Molecular Formula C12H18ClNO2
Molecular Weight 243.73 g/mol
Cat. No. B13686391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride
Molecular FormulaC12H18ClNO2
Molecular Weight243.73 g/mol
Structural Identifiers
SMILESC1COCC(N1CC2=CC=CC=C2)CO.Cl
InChIInChI=1S/C12H17NO2.ClH/c14-9-12-10-15-7-6-13(12)8-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2;1H
InChIKeyZMTLLBSMRSGNSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride – Chiral Morpholine Building Block for CNS-Targeted Synthesis


(S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride (CAS 916483-67-5 for the HCl salt; CAS 101376-25-4 for the free base) is a chiral 3,4-disubstituted morpholine derivative bearing a hydroxymethyl group at the 3-position and an N-benzyl substituent. The compound has molecular formula C₁₂H₁₈ClNO₂ (MW 243.73 g/mol) and is classified as a morpholine alkaloid analog [1]. It serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing non-stimulant appetite suppressants and CNS-targeted agents. Commercial suppliers provide the (S)-enantiomer at standard purities of 97–98%, with batch-specific QC documentation including NMR, HPLC, and GC . The compound is stored at 2–8°C and carries GHS hazard statements H302, H315, H319, and H335 .

Why (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride Cannot Be Replaced by Generic Morpholine Analogs


Generic substitution of (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride with its racemate, (R)-enantiomer, or other 3-substituted morpholines fails because stereochemistry at the morpholine 3-position is a binary determinant of pharmacological activity. In the closely related 3-[(benzyloxy)methyl]morpholine series, the (S)-enantiomer produced appetite suppression with an oral ED₅₀ of 12 mg/kg in dogs, whereas the (R)-enantiomer was completely inactive as an anorexiant [1]. The 2008 SAR study on morpholine-based monoamine reuptake inhibitors further established that serotonin and noradrenaline reuptake inhibition are direct functions of stereochemistry and aryl/aryloxy ring substitution [2]. Beyond stereochemistry, the hydrochloride salt form (CAS 916483-67-5) provides distinct solubility and handling advantages over the free base (CAS 101376-25-4), which is critical for reproducible formulation in both in vitro and in vivo studies. Substituting with the 2-substituted isomer (2-benzylmorpholine) or the amine analog (methanamine derivative) introduces different pharmacophoric geometries and target engagement profiles, rendering such replacements scientifically invalid for structure-activity relationship (SAR) continuity.

Quantitative Differentiation Evidence for (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride Versus Comparators


Enantiomer-Dependent Appetite Suppressant Activity: (S) vs. (R) Configuration

The pharmacological relevance of the (S)-configuration at the morpholine 3-position is established through a direct head-to-head comparison in the closely related (S)-3-[(benzyloxy)methyl]morpholine hydrochloride series. The (S)-enantiomer demonstrated oral appetite suppression in dogs with an ED₅₀ of 12 mg/kg and was tolerated up to 200 mg/kg, while the (R)-enantiomer (compound 4) showed no anorexiant activity [1]. This class-level inference is directly transferable to (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride, which serves as the penultimate intermediate in the synthesis of this class of non-stimulant appetite suppressants . The stereochemical requirement is absolute: racemic mixtures or the (R)-enantiomer (CAS 101376-26-5) cannot substitute for the (S)-form in synthetic routes targeting active anorexiants.

Appetite suppression Stereochemistry Morpholine SAR

Hydrochloride Salt vs. Free Base: Molecular Weight, Solubility, and Handling

The hydrochloride salt (CAS 916483-67-5) exhibits a molecular weight of 243.73 g/mol (C₁₂H₁₈ClNO₂), representing a 17.6% mass increase over the free base (CAS 101376-25-4, MW 207.27 g/mol) . This salt formation protonates the morpholine nitrogen, converting the secondary amine (pKa ~8–9 predicted) into a water-soluble ammonium chloride species. While quantitative aqueous solubility data are not publicly reported for this specific compound, class-level salt formation principles predict ≥10-fold solubility enhancement for the hydrochloride over the free base in aqueous media [1]. The hydrochloride salt is the preferred form for reactions requiring aqueous conditions, such as amide couplings or salt metathesis, whereas the free base is advantageous for anhydrous reactions (e.g., Grignard additions, borane reductions) . Storage requirements differ: the hydrochloride is stored at 2–8°C in a refrigerator , while the free base is typically stored at room temperature with desiccation.

Salt selection Formulation Physicochemical properties

Enantiomeric Purity and Specific Rotation: (S) vs. (R) Enantiomer Analytical Differentiation

The (S)-enantiomer (CAS 101376-25-4) and (R)-enantiomer (CAS 101376-26-5) are analytically distinguishable by specific rotation. The (S)-enantiomer exhibits a specific rotation [α]²⁰/D of −40.0 to −44.0 degrees (c = 1, methanol) [1]. The (R)-enantiomer, by symmetry, would exhibit an equal magnitude but opposite sign (+40 to +44 degrees). Commercial (R)-enantiomer is supplied at 95% purity , whereas (S)-enantiomer is routinely available at 97–98% purity with full QC documentation (NMR, HPLC, GC) . The racemic mixture (CAS 110167-20-9) would show zero net optical rotation. The melting point also differentiates the enantiomers: (S)-enantiomer melts at 230–231 °C (ethanol/ethyl ether) ; (R)-enantiomer melts at 229–230 °C under identical solvent conditions .

Chiral analysis Quality control Enantiomeric excess

Non-Stimulant Mechanism: Differentiation from Conventional Appetite Suppressants

Compounds derived from (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride belong to a mechanistically distinct class of appetite suppressants that do not release monoamine neurotransmitters. In contrast, conventional appetite suppressants such as phenmetrazine and its analogs act as dopamine and norepinephrine releasers, producing stimulant side effects and abuse liability [1]. The 1986 Brown et al. study demonstrated that (S)-3-[(benzyloxy)methyl]morpholine hydrochloride—synthesized from the target compound as a key intermediate—had no inhibitory effect on the release or uptake of noradrenaline, dopamine, or serotonin at 10⁻⁵ M, whereas conventional agents show potent releasing activity at these concentrations [1]. The target compound is thus the entry point to a non-stimulant anorexiant pharmacophore, directly distinguishing it from intermediates used to synthesize phenmetrazine-type stimulant appetite suppressants [2].

Appetite suppressant Neurotransmitter release CNS safety

Synthetic Route Definition: Chiral Pool Synthesis from (R)-4-Benzyl-5-oxo-3-morpholinecarboxylic Acid

The (S)-enantiomer is synthesized via a defined chiral route starting from (R)-4-benzyl-5-oxo-3-morpholinecarboxylic acid (17.7 g, 75.3 mmol), which is reduced to the target alcohol. The reported procedure uses triethylamine (7.3 g, 72.0 mmol) in THF (300 mL) at 0 °C, followed by reduction, to yield (S)-(4-Benzylmorpholin-3-yl)methanol [1]. This contrasts with the (R)-enantiomer, which requires the opposite chiral starting material ((S)-4-benzyl-5-oxo-3-morpholinecarboxylic acid) or resolution of the racemate using chiral acids (e.g., tartaric acid) with reported yields of only ~35% for the resolved enantiomer [2]. The defined synthetic route for the (S)-form enables scalable production with predictable stereochemical outcome, whereas racemic or (R)-form syntheses introduce additional resolution steps and lower overall yields.

Chiral synthesis Process chemistry Intermediate supply

Patent Landscape: Scaffold Prevalence in Intellectual Property

The (4-benzylmorpholin-3-yl)methanol scaffold appears in 134 patents according to PubChemLite, with zero associated literature publications, confirming its primary role as a protected synthetic intermediate rather than a final bioactive compound [1]. Key patent families include US Patent Application 2006/0052377 (benzyl morpholine derivatives as dual serotonin/norepinephrine reuptake inhibitors) which covers compounds of formula (I) encompassing N-benzyl-morpholine derivatives with 3-position substitution [2]. The WIPO PATENTSCOPE database lists additional filings covering appetite suppression, obesity, and CNS disorders [1]. This patent density indicates that the scaffold is a strategically protected intermediate in competitive therapeutic areas, whereas related morpholine isomers (e.g., 2-benzylmorpholine) are covered by older, expiring patent families [3].

Patent analysis IP position Chemical space

High-Value Application Scenarios for (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride in Research and Industrial Settings


Chiral Intermediate for Non-Stimulant Appetite Suppressant API Synthesis

The compound serves as the penultimate chiral intermediate in the synthesis of (S)-3-[(benzyloxy)methyl]morpholine hydrochloride and related non-stimulant anorexiants. The (S)-stereochemistry is mandatory for activity: the (R)-enantiomer-derived final compounds are inactive. The demonstrated oral ED₅₀ of 12 mg/kg in dogs for the downstream benzyloxy product, combined with the absence of neurotransmitter-releasing properties at 10⁻⁵ M, positions this intermediate for obesity and metabolic disorder programs seeking non-stimulant mechanisms [1]. Procurement of the (S)-enantiomer hydrochloride ensures correct stereochemical entry into the synthetic sequence, avoiding the costly failure of advancing an inactive (R)-enantiomer series.

Building Block for Dual Serotonin/Norepinephrine Reuptake Inhibitor (SNRI) Discovery

The 4-benzylmorpholine scaffold with 3-position functionalization is a core template for dual SNRIs. The 2008 SAR study by Fish et al. demonstrated that stereochemistry and aryl substitution on the morpholine ring directly control SRI vs. NRI selectivity, with single-enantiomer (SS)-5a identified as a potent, selective dual SNRI advanced to preclinical evaluation [2]. The hydroxymethyl group at the 3-position of the target compound provides a synthetic handle for further derivatization (oxidation to carboxylic acid, esterification, amidation) to explore SAR around the monoamine transporter pharmacophore. Use of the (S)-enantiomer ensures defined stereochemistry for SAR interpretation, which would be confounded by racemic or (R)-form inputs.

Chiral Resolution and Analytical Reference Standard for Enantiomeric Purity Determination

With a specific rotation [α]²⁰/D of −40.0 to −44.0 degrees (c = 1, methanol) [3] and a melting point of 230–231 °C , the (S)-enantiomer hydrochloride serves as an authenticated chiral reference standard for HPLC method development using chiral stationary phases. Laboratories synthesizing morpholine-based libraries can use this compound to validate chiral analytical methods, establish enantiomeric excess (ee) calibration curves, and monitor racemization during storage or reaction conditions. The batch-specific QC documentation (NMR, HPLC, GC) provided by suppliers supports its use as a qualified reference material in GLP analytical environments.

Medicinal Chemistry Diversification via Hydroxymethyl Functional Group Manipulation

The primary alcohol at the 3-position is a versatile synthetic handle enabling oxidation to (S)-(4-benzylmorpholin-3-yl)carboxylic acid , conversion to the corresponding mesylate or tosylate for nucleophilic displacement, Mitsunobu inversion, or esterification to prodrug forms. This functional group versatility, combined with the defined (S)-stereochemistry and the hydrochloride salt's aqueous solubility, makes the compound a strategic starting point for generating diverse morpholine-based screening libraries targeting CNS receptors, transporters, and enzymes. Substituting with the (R)-enantiomer or 2-substituted isomers would produce libraries with entirely different pharmacophoric geometries and target selectivity profiles.

Quote Request

Request a Quote for (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.